4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-nitrophenyl)benzamide
Overview
Description
The compound 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-nitrophenyl)benzamide is a synthetic organic molecule characterized by its unique structural features, including a benzofuran ring, a nitrophenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process. One common route may include:
Starting with a benzofuran derivative.
Introducing the 2,2-dimethyl-2,3-dihydro group through catalytic hydrogenation.
Attaching a nitrophenyl group via an electrophilic substitution reaction.
Forming the benzamide linkage through amidation reactions involving the appropriate aniline and acid chloride precursors.
Industrial Production Methods: Large-scale production can be achieved using continuous flow reactors to maintain precise control over reaction conditions. High-pressure liquid chromatography (HPLC) can ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions primarily at the benzofuran ring.
Reduction: : Nitro group reduction to an amine.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: : Uses oxidizing agents like potassium permanganate.
Reduction: : Employs reducing agents such as hydrogen in the presence of palladium on carbon (Pd/C).
Substitution: : Involves reagents like sodium hydroxide for nucleophilic substitutions and sulfuric acid for electrophilic substitutions.
Major Products
Oxidation: : Oxidized derivatives of the benzofuran ring.
Reduction: : Conversion of the nitro group to an amine.
Substitution: : Substituted derivatives maintaining the core structure.
Scientific Research Applications
This compound finds applications in:
Chemistry: : Used as a building block in organic synthesis and materials science.
Biology: : Potential as a biochemical probe for studying enzyme mechanisms and receptor interactions.
Medicine: : Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: : Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: : Interacting with specific enzymes and receptors.
Pathways Involved: : Modulating biochemical pathways that involve oxidative stress and inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-methylphenyl)benzamide
4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-aminophenyl)benzamide
Uniqueness: The presence of both the benzofuran ring and nitrophenyl group in this compound provides distinctive electronic and steric properties, setting it apart in reactivity and application potential.
That should cover a comprehensive overview. Fascinating stuff, right?
Properties
IUPAC Name |
4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(4-nitrophenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5/c1-24(2)14-18-4-3-5-21(22(18)31-24)30-15-16-6-8-17(9-7-16)23(27)25-19-10-12-20(13-11-19)26(28)29/h3-13H,14-15H2,1-2H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSSJCPDWMPDJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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